5-Ethoxy-5-oxopentylzinc bromide

Catalog No.
S3317096
CAS No.
265330-98-1
M.F
C7H13BrO2Zn
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-5-oxopentylzinc bromide

CAS Number

265330-98-1

Product Name

5-Ethoxy-5-oxopentylzinc bromide

IUPAC Name

bromozinc(1+);ethyl pentanoate

Molecular Formula

C7H13BrO2Zn

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JJSSUZYKRQXNFR-UHFFFAOYSA-M

SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br

Canonical SMILES

CCOC(=O)CCC[CH2-].[Zn+]Br

Organic Synthesis:

-Ethoxy-5-oxopentylzinc bromide finds application as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its zinc-carbon bond readily undergoes nucleophilic substitution reactions with various organic halides, leading to the formation of new carbon-carbon chains. This property makes it a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

Stille Coupling Reactions:

One prominent application of 5-ethoxy-5-oxopentylzinc bromide is in Stille coupling reactions. These reactions involve the palladium-catalyzed coupling of an organozinc compound, like 5-ethoxy-5-oxopentylzinc bromide, with an organic halide to form a new carbon-carbon bond. Stille coupling offers several advantages over other coupling reactions, including high functional group tolerance, mild reaction conditions, and good yields. This makes it a popular method for the construction of complex organic molecules in various research fields.

Negishi Coupling Reactions:

5-Ethoxy-5-oxopentylzinc bromide can also participate in Negishi coupling reactions, another type of palladium-catalyzed cross-coupling reaction. In Negishi coupling, an organozinc compound reacts with an organic halide to form a carbon-carbon bond. While less common than Stille coupling, Negishi coupling offers certain advantages, such as the ability to use less reactive organic halides and potentially milder reaction conditions.

5-Ethoxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C₇H₁₃BrO₂Zn and a molecular weight of approximately 274.47 g/mol. This compound is characterized by the presence of a zinc atom bonded to both an ethoxy group and a carbonyl group, making it valuable in organic synthesis. It is typically encountered as a solution in tetrahydrofuran, a common solvent in

, particularly in nucleophilic addition and coupling reactions. One notable reaction involves its use in the Fukuyama coupling, where it reacts with electrophiles to form carbon-carbon bonds. For example, it has been successfully employed in the synthesis of vinyl sulfides from l-cysteine derivatives . The compound's reactivity is largely attributed to the electrophilic nature of the carbonyl group, which facilitates its participation in further transformations.

The synthesis of 5-ethoxy-5-oxopentylzinc bromide typically involves the reaction of zinc bromide with appropriate precursors under controlled conditions. One common method includes the zincation of an ethoxy-substituted ketone followed by treatment with zinc bromide. This process allows for the formation of the desired organozinc compound while maintaining high stereocontrol and selectivity .

5-Ethoxy-5-oxopentylzinc bromide finds applications primarily in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. Its use in total syntheses, such as that of biotin derivatives, highlights its significance in synthetic organic chemistry . Additionally, it serves as a reagent for various transformations involving carbonyl compounds.

Several compounds share structural or functional similarities with 5-ethoxy-5-oxopentylzinc bromide. These include:

Compound NameFormulaUnique Features
4-Ethoxy-4-oxobutylzinc bromideC₆H₁₃BrO₂ZnShorter alkyl chain; used for different coupling reactions .
5-Ethoxy-5-oxopentylzinc iodideC₇H₁₃IO₂ZnIodine instead of bromine; potentially higher reactivity .
3-Ethoxy-3-oxobutylzinc bromideC₇H₁₃BrO₂ZnDifferent position of ethoxy group; alters reactivity profile .

The uniqueness of 5-ethoxy-5-oxopentylzinc bromide lies in its specific combination of functional groups that facilitate diverse synthetic applications while maintaining stability under various reaction conditions.

Dates

Modify: 2023-08-19

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